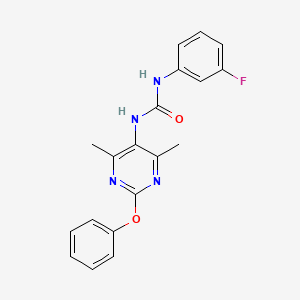

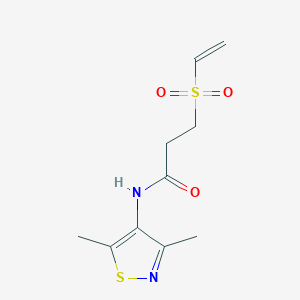

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for these cancers.

Mécanisme D'action

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide binds selectively to the hydrophobic groove of BCL-2, disrupting the interaction between BCL-2 and pro-apoptotic proteins, such as BIM, and inducing apoptosis in cancer cells. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a high affinity for BCL-2, with a Ki value of 0.01 nM, and has minimal activity against other anti-apoptotic proteins, such as BCL-xL and MCL-1.

Biochemical and Physiological Effects:

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce apoptosis in cancer cells, leading to tumor regression and improved clinical outcomes in patients. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to have minimal toxicity in normal cells, suggesting a favorable safety profile. However, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can cause tumor lysis syndrome (TLS) in some patients, particularly those with high tumor burden, requiring careful monitoring and management.

Avantages Et Limitations Des Expériences En Laboratoire

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been used in preclinical studies to investigate the mechanism of action of BCL-2 inhibitors and to identify biomarkers of response. However, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has limitations in terms of its specificity and off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several areas of research that could be explored with 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. These include:

1. Combination therapies: 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown promising results in combination with other therapies, such as rituximab and venetoclax. Further studies are needed to identify optimal combinations and dosing regimens.

2. Resistance mechanisms: Some patients develop resistance to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide over time. Understanding the mechanisms of resistance could lead to the development of new therapies or strategies to overcome resistance.

3. Biomarkers of response: Biomarkers of response to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide could help identify patients who are most likely to benefit from treatment and optimize dosing regimens.

4. New indications: 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown activity in CLL, AML, and NHL. Further studies are needed to explore its potential in other cancers, such as multiple myeloma and solid tumors.

In conclusion, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a promising therapeutic option for BCL-2-dependent cancers, with a favorable safety profile and minimal toxicity in normal cells. Further research is needed to optimize its use in clinical practice and to explore its potential in other cancers.

Méthodes De Synthèse

The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves several steps, including the preparation of the imidazole precursor, the coupling of the thiol group, and the final coupling of the tolylacetamide group. The starting materials for the synthesis are commercially available and the reactions are carried out under standard conditions. The final product is obtained as a white powder with a high purity.

Applications De Recherche Scientifique

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been extensively studied in preclinical and clinical settings. In preclinical studies, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has demonstrated significant clinical activity in CLL, AML, and NHL patients, particularly those with BCL-2 overexpression. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has also shown promising results in combination with other therapies, such as rituximab and venetoclax.

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3OS/c1-3-12-25-19(16-6-8-17(22)9-7-16)13-23-21(25)27-14-20(26)24-18-10-4-15(2)5-11-18/h3-11,13H,1,12,14H2,2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZSKFTWWYWWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

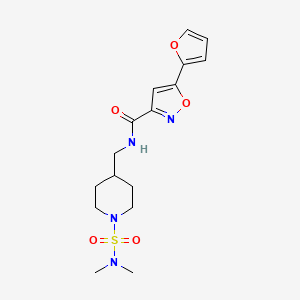

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2459078.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)